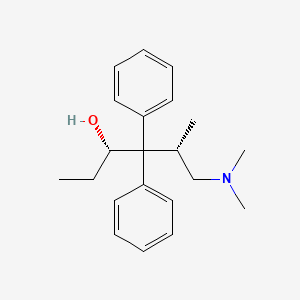
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is a chiral compound with a complex structure It features a hexanol backbone with dimethylamino, methyl, and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves multiple steps. One common method includes the oxidation of N-(benzyloxycarbonyl)-L-phenylalaninol with oxalyl chloride in DMSO to form an aldehyde. This aldehyde undergoes dimerization with zinc dust in dichloromethane to yield a diol. Subsequent reactions involve the use of alpha-acetoxyisobutyryl bromide, NaOH, and NaBH4 to form the desired hexanol derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Oxalyl chloride in DMSO.
Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may inhibit enzymes or interact with receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol
- 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol
Uniqueness
3-Hexanol, 6-(dimethylamino)-5-methyl-4,4-diphenyl-, (3S,5S)-(+)- is unique due to its specific stereochemistry and the presence of both dimethylamino and diphenyl groups.
Properties
CAS No. |
14347-93-4 |
|---|---|
Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(3S,5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20+/m1/s1 |
InChI Key |
UKKMLFPHCPRNJI-XLIONFOSSA-N |
Isomeric SMILES |
CC[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C)O |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



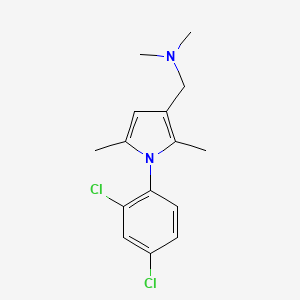
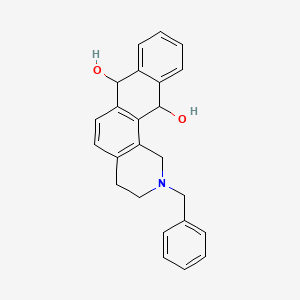
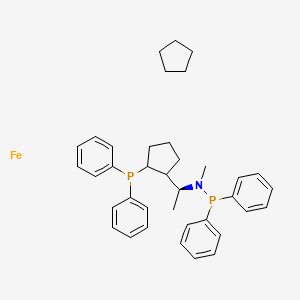
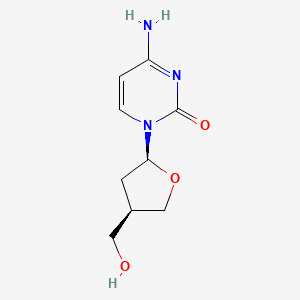
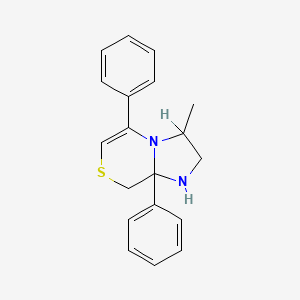
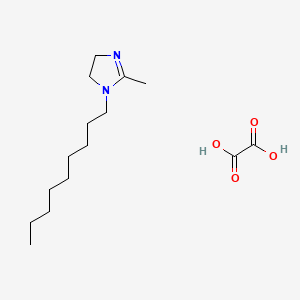
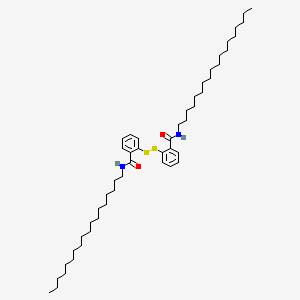
![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
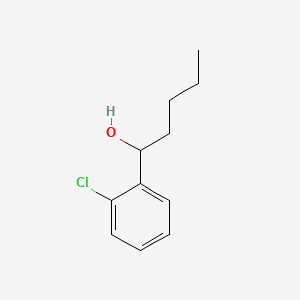
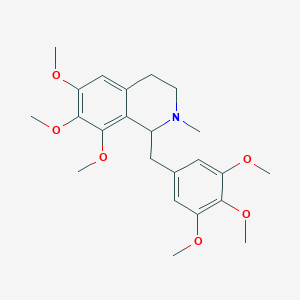
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12787120.png)


